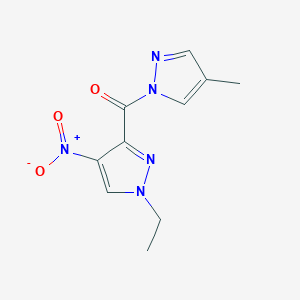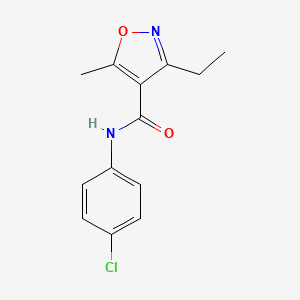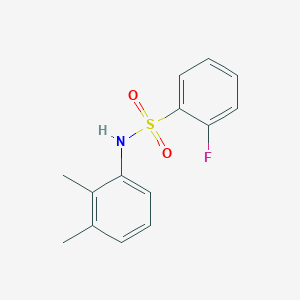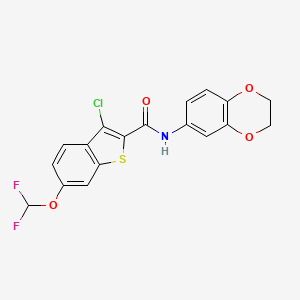
(1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group, a nitro group, and a methanone linkage between two pyrazole rings. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the methyl-substituted pyrazole through a methanone linkage. This is typically achieved using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, bases like potassium carbonate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-ethyl-1H-pyrazol-1-yl)methanone
- (1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- (1-ethyl-4-amino-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
Uniqueness
The uniqueness of (1-ethyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone lies in its specific substitution pattern and the presence of both nitro and methanone functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C10H11N5O3 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C10H11N5O3/c1-3-13-6-8(15(17)18)9(12-13)10(16)14-5-7(2)4-11-14/h4-6H,3H2,1-2H3 |
InChI Key |
HIUFUYYSTSUCKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C=C(C=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B10966530.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10966533.png)
methanone](/img/structure/B10966536.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966537.png)

methanone](/img/structure/B10966542.png)

![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)
![propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10966575.png)
